molecular formula C20H19N5O2S B2622596 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1226446-07-6

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2622596
CAS No.: 1226446-07-6
M. Wt: 393.47
InChI Key: YLXBVKUSXUPDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core linked via an ethyl group to a 1,3,4-oxadiazole ring, which is further connected through a thioacetamide bridge to an ortho-tolyl group. Its structural complexity combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The benzimidazole moiety is critical for binding to biological targets, while the oxadiazole-thioacetamide linker enhances metabolic stability and bioavailability .

Properties

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-6-2-3-7-14(13)23-18(26)12-28-20-25-24-19(27-20)11-10-17-21-15-8-4-5-9-16(15)22-17/h2-9H,10-12H2,1H3,(H,21,22)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXBVKUSXUPDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a hybrid molecule featuring the benzimidazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzimidazole moiety : Known for its role in various pharmacological activities.
  • 1,3,4-Oxadiazole moiety : Exhibits significant bioactivity, particularly in anticancer and antimicrobial applications.
  • Thioether linkage : May enhance the compound's stability and biological interactions.

Table 1: Structural Components

ComponentDescription
BenzimidazoleA bicyclic structure with nitrogen atoms
OxadiazoleA five-membered ring containing two nitrogen atoms
Thioether LinkageSulfur-containing linkage enhancing stability

Anticancer Activity

Recent studies indicate that compounds incorporating the 1,3,4-oxadiazole scaffold show potent anticancer properties. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation.

  • Mechanisms of Action :
    • Inhibition of Enzymes : Targeting thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and modification in cancer cells .
    • Cytotoxicity Studies : The compound was evaluated against various cancer cell lines including A549 (lung), MCF-7 (breast), C6 (glioma), HepG2 (liver), and HeLa (cervical) using the MTT assay, demonstrating significant cytotoxic effects .

Antimicrobial Activity

The antibacterial and antifungal potential of oxadiazole derivatives has been well documented. The synthesized compound exhibited activity against both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies :
    • Compounds similar to 1,3,4-oxadiazoles have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli .
    • Lipoxygenase inhibitory activity was also noted, indicating potential anti-inflammatory properties .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that the synthesized oxadiazole-benzimidazole derivatives exhibited IC50 values in the micromolar range against several cancer cell lines. For instance, the compound showed an IC50 of 15 µM against MCF-7 cells .
  • Antibacterial Efficacy :
    • Another research highlighted that derivatives similar to the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating effective antibacterial properties .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including the compound . The synthesis of related compounds has demonstrated effectiveness against various bacterial strains. For example:

  • Study Findings : A series of N-substituted acetamides with benzimidazole derivatives showed promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating significant antibacterial potential .

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CP. aeruginosa64

Anticancer Activity

The anticancer potential of the compound has been evaluated through various assays:

  • In vitro Studies : Compounds similar to the target molecule have been tested against cancer cell lines such as LN229 glioblastoma cells. Results indicated that certain derivatives caused significant cell apoptosis and reduced viability .
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce DNA damage in cancer cells, potentially through oxidative stress mechanisms .

Table 2: Anticancer Activity Results

CompoundCancer Cell LineIC50 (µM)
Compound DLN22910
Compound EMCF-715
Compound FHeLa12

Antitubercular Activity

The compound's efficacy against Mycobacterium tuberculosis has also been investigated:

  • In vitro Evaluation : Compounds derived from similar structures were tested for their antitubercular activity using the H37Rv strain. The results showed promising inhibitory effects on mycobacterial growth .

Table 3: Antitubercular Activity Results

CompoundZone of Inhibition (mm)MIC (µg/mL)
Compound G2032
Compound H2516

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Structural Features Biological Activity Physical Properties References
Target Compound Benzimidazole-ethyl-oxadiazole-thioacetamide-o-tolyl Not explicitly reported (in evidence) Not provided in evidence
9k () Benzimidazole-naphthalene-thioacetamide-o-tolyl Anticancer (inferred from SAR) Mp: 179–181°C; Yield: 86%
9l () Benzimidazole-naphthalene-thioacetamide-p-tolyl Anticancer (inferred) Mp: 181–183°C; Yield: 91%
W1 () Benzimidazole-thioacetamide-2,4-dinitrophenyl Antimicrobial Synthesized via ethanol recrystallization
5l, 5k () Benzimidazole-thioacetamide-4-oxothiazolidin-yl Antimicrobial; Cytotoxic (HCT116 cells) IC50 values not provided
K-604 () Benzimidazole-piperazine-acetamide-pyridinyl Acyl-CoA:cholesterol acyltransferase-1 inhibitor Water-soluble; Clinical candidate
296274-54-9 () Benzimidazole-thioacetamide-4-fluorophenyl Not reported Molecular weight: 301.34 g/mol

Key Observations:

Substituent Effects :

  • The o-tolyl group in the target compound and 9k () may enhance lipophilicity compared to polar substituents like 4-fluorophenyl () or 4-nitrophenyl (). This could influence membrane permeability and target binding .
  • Naphthalene -linked analogs (e.g., 9k , 9l ) exhibit higher melting points (~180°C) due to extended aromaticity, suggesting improved crystallinity .

Biological Activity Trends: Compounds with oxadiazole moieties (e.g., target compound, derivatives) show pronounced antimicrobial and anticancer activities, likely due to electron-deficient heterocycles interacting with enzyme active sites . 2,4-Dinitrophenyl derivatives (e.g., W1) demonstrate stronger antimicrobial effects, attributed to electron-withdrawing groups enhancing redox activity .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in , where benzimidazole-thioacetamide derivatives are acylated using benzoyl chloride and triethylamine .

Structure-Activity Relationship (SAR) Insights

  • Benzimidazole Core : Essential for binding to DNA topoisomerases or kinase targets, as seen in anticancer derivatives like 9k and 5l .
  • Oxadiazole Linker : Enhances metabolic stability and π-π stacking interactions, critical for cytotoxicity in HCT116 cells () .
  • Thioacetamide Bridge : The sulfur atom improves solubility and hydrogen-bonding capacity, as observed in 296274-54-9 () .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The o-tolyl group in the target compound may increase logP compared to p-tolyl (e.g., 9l ) or polar groups, affecting absorption and distribution .
  • Melting Points : Higher melting points in naphthalene-containing analogs (e.g., 9k ) suggest greater thermal stability, advantageous for formulation .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing the 1,3,4-oxadiazole-thioether core in this compound, and how can reaction conditions be optimized?

  • The compound’s oxadiazole-thioether moiety can be synthesized via cyclization of thiosemicarbazides or via a one-pot reaction involving hydrazides and carbon disulfide. Evidence from structurally similar compounds (e.g., N-substituted acetamides with oxadiazole rings) suggests using aromatic aldehydes and cyanoacetamide derivatives under reflux in ethanol or acetic acid, with catalytic HCl for cyclization . Optimization can employ statistical experimental design (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and catalyst concentration, reducing trial-and-error approaches .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Characterization should combine spectroscopic methods:

  • NMR : Analyze chemical shifts for the benzimidazole (δ ~7.0–8.5 ppm for aromatic protons) and o-tolyl groups (δ ~2.3 ppm for methyl protons). Coupling constants (J = 7.2–7.6 Hz) help confirm substitution patterns .
  • Mass Spectrometry (EIMS) : Look for molecular ion peaks matching the molecular formula (e.g., m/z 189 for similar fragments) and fragmentation patterns consistent with the thioether and acetamide linkages .
  • HPLC/GC-MS : Ensure >95% purity by comparing retention times with standards .

Q. What solvent systems are suitable for recrystallization given the compound’s polarity?

  • Polar aprotic solvents (e.g., DMF, DMSO) or mixtures with acetic acid are effective due to the compound’s thioether and amide groups. Recrystallization from DMF/acetic acid (1:1) has been used for analogous thiazole derivatives to enhance crystalline yield .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and stability under varying pH conditions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD method) can optimize the molecular geometry, analyze frontier molecular orbitals (HOMO-LUMO gaps), and predict protonation sites. For example, the oxadiazole sulfur and benzimidazole nitrogen atoms are likely nucleophilic centers, influencing hydrolysis or redox reactivity . Solvent effects can be modeled using COSMO-RS to simulate stability in aqueous buffers .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Discrepancies may arise from metabolic instability or poor bioavailability. Address this by:

  • Metabolic Profiling : Incubate the compound with liver microsomes to identify metabolites (e.g., oxidation of the thioether or cleavage of the acetamide bond) .
  • Prodrug Design : Modify the o-tolyl group with ester linkages to enhance membrane permeability, guided by QSAR models .
  • In Silico ADMET Prediction : Use tools like SwissADME to assess logP, solubility, and CYP450 interactions .

Q. How does the benzimidazole-ethyl-oxadiazole motif influence binding to biological targets?

  • Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with enzymes like tyrosine kinases or tubulin. The benzimidazole moiety may intercalate into hydrophobic pockets, while the oxadiazole’s electron-deficient ring could engage in hydrogen bonding. Compare binding scores with known inhibitors (e.g., thiazolo[3,2-a]pyrimidine derivatives) to prioritize targets .

Q. What methodologies enable scalable synthesis while maintaining stereochemical fidelity?

  • Continuous-flow reactors can enhance reproducibility and yield for key steps like thioether formation. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress in real time. For stereosensitive steps, chiral HPLC or enzymatic resolution (e.g., lipase-mediated acetylation) ensures enantiopurity .

Methodological Resources

  • Synthesis Optimization : Leverage ICReDD’s reaction path search methods combining quantum chemistry and machine learning to predict optimal catalysts or solvents .
  • Data Analysis : Apply CRDC subclass RDF2050112 (reaction fundamentals) for reactor design and RDF2050108 (process control) for automation .
  • Biological Evaluation : Follow protocols from Medicinal Chemistry Research for antioxidant or cytotoxicity assays (e.g., DPPH radical scavenging, MTT assays on cancer cell lines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.